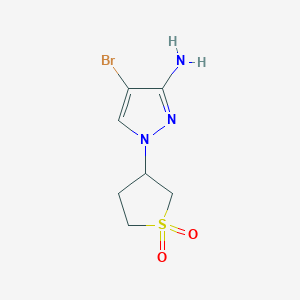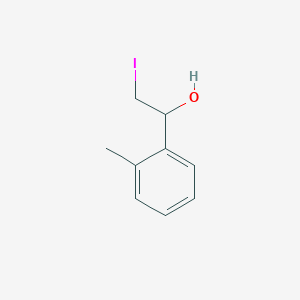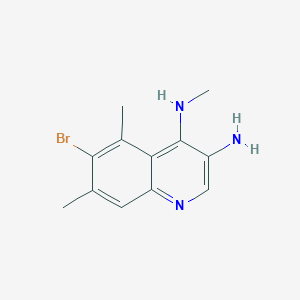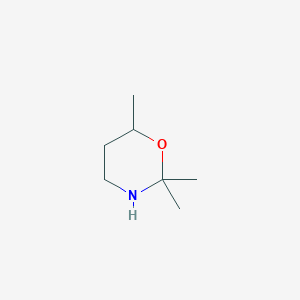
2,2,6-Trimethyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-1,3-oxazinane is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is part of the oxazinane family, which are hydrogenated derivatives of oxazines. The presence of three methyl groups at positions 2 and 6 makes it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most general method for synthesizing 1,3-oxazinanes involves the cyclization of N-substituted 3-aminopropan-1-ols with aldehydes. For 2,2,6-Trimethyl-1,3-oxazinane, the reaction typically involves the condensation of 2,2-dimethyl-3-aminopropan-1-ol with formaldehyde under mild conditions. The reaction can be carried out at ambient temperature without the need for additional components, yielding the desired oxazinane after distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of aminopropanol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxazinone derivatives.
Reduction: Aminopropanol derivatives.
Substitution: Various substituted oxazinanes depending on the substituent introduced.
Scientific Research Applications
2,2,6-Trimethyl-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of fine chemicals, cosmetics, and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-1,3-oxazinane involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1,3-Oxazinane: A parent compound without the methyl substitutions.
2,2-Dimethyl-1,3-oxazinane: Similar structure but lacks the methyl group at position 6.
1,3-Oxazolidine: A five-membered ring analog with similar reactivity.
Uniqueness: 2,2,6-Trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications in chemistry and industry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2,6-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C7H15NO/c1-6-4-5-8-7(2,3)9-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
PMEWEVHJCZGCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


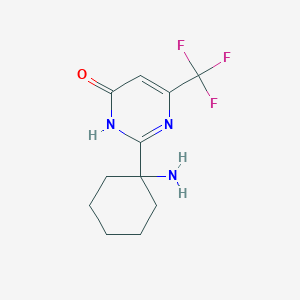
![(Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine](/img/structure/B13267940.png)

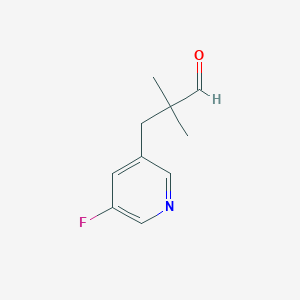
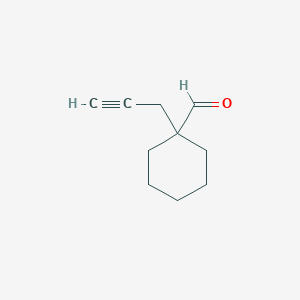

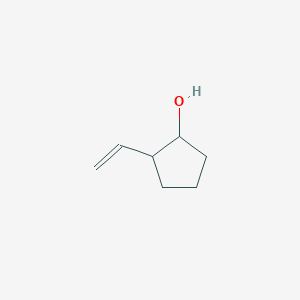
![2-(2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13267964.png)
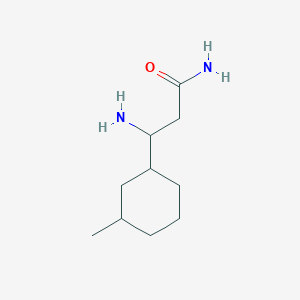
![N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine](/img/structure/B13267972.png)

